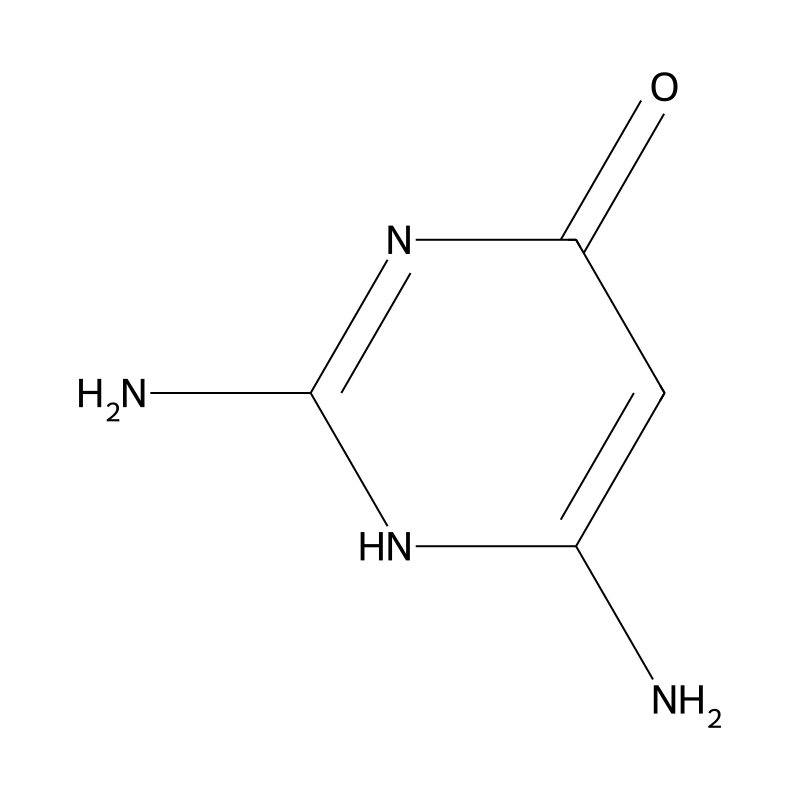

2,4-Diamino-6-hydroxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inhibition of GTP Cyclohydrolase I and Tetrahydrobiopterin Synthesis

DAHP acts as a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4) []. BH4 is a crucial cofactor for various enzymes involved in numerous biological functions, including the production of nitric oxide (NO) and the regulation of blood pressure []. By inhibiting GTP cyclohydrolase I, DAHP blocks the synthesis of BH4, allowing researchers to study the effects of BH4 depletion on various cellular processes and disease models [].

Investigation of Nitric Oxide Production and Inflammatory Responses

Since DAHP inhibits BH4 synthesis, a known cofactor for inducible nitric oxide synthase (iNOS), it has been used to study NO production and its role in inflammatory responses. Research suggests that DAHP can suppress NO production in various cell types, including macrophages, endothelial cells, and smooth muscle cells [, ]. This property makes DAHP valuable in investigating the contributions of NO to various inflammatory diseases and exploring potential therapeutic strategies targeting NO pathways.

2,4-Diamino-6-hydroxypyrimidine is a pyrimidine derivative with the molecular formula . This compound features two amino groups at the 2 and 4 positions and a hydroxyl group at the 6 position of the pyrimidine ring. It is recognized for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of pteridines, which are important for various biological processes including nucleotide synthesis and cellular metabolism .

DAHP's mechanism of action involves its interaction with GTP cyclohydrolase I. The amine groups on the molecule are believed to compete with the natural substrate, GTP, for the enzyme's binding site. This competitive binding disrupts the enzyme's ability to convert GTP to 6-hydroxymethylpterin, effectively inhibiting pterin biosynthesis [].

- Toxicity: DAHP can be harmful if swallowed or inhaled. Specific data on its toxicity levels is limited in publicly available scientific publications.

- Flammability: No data on the flammability of DAHP is available in scientific publications.

- Reactivity: DAHP should likely be handled with care as most organic compounds can exhibit some degree of reactivity.

Please Note:

- The information on synthesis and specific safety data is limited due to the potential commercial confidentiality of these aspects.

- Further research may be required to obtain more detailed information on certain properties and safety aspects of DAHP.

The biological activity of 2,4-diamino-6-hydroxypyrimidine is primarily linked to its inhibition of GTP cyclohydrolase I. This inhibition affects the synthesis of tetrahydrobiopterin, a cofactor essential for the production of neurotransmitters such as serotonin and dopamine. The compound has been studied for its potential therapeutic applications in conditions related to neurotransmitter deficiencies . Furthermore, its derivatives have shown promise as fluorescent sensors in detecting metal ions, demonstrating its versatility in biological applications .

Several synthetic routes exist for producing 2,4-diamino-6-hydroxypyrimidine:

- From Guanidine Nitrate and Ethyl Cyanoacetate: This method involves the reaction of guanidine nitrate with ethyl cyanoacetate under specific conditions to yield the target compound .

- Reduction of Nitro Compounds: Another method includes reducing nitro derivatives of pyrimidine using reducing agents such as sodium thiosulfate in formamide and water, leading to high yields of 2,4-diamino-6-hydroxypyrimidine .

- Acylation Reactions: The compound can also be synthesized through acylation reactions where it reacts with various acylating agents under catalytic conditions .

2,4-Diamino-6-hydroxypyrimidine has several notable applications:

- Enzyme Inhibition: As a specific inhibitor of GTP cyclohydrolase I, it is used in biochemical research to study pterin biosynthesis and related metabolic pathways.

- Fluorescent Probes: Its derivatives are utilized as fluorescent sensors for detecting metal ions such as copper(II) in aqueous solutions due to their enhanced photoluminescence properties .

- Potential Therapeutic Uses: Research indicates potential applications in treating neurological disorders linked to neurotransmitter imbalances due to its effect on pteridine synthesis .

Interaction studies involving 2,4-diamino-6-hydroxypyrimidine focus on its binding affinity with GTP cyclohydrolase I and its impact on enzymatic activity. These studies have demonstrated that the compound effectively inhibits enzyme activity, leading to decreased levels of tetrahydrobiopterin and subsequent effects on neurotransmitter synthesis. Additionally, studies on its derivatives as sensors have shown selective interactions with transition metal ions, particularly copper(II), highlighting their potential for environmental monitoring applications .

Several compounds share structural similarities with 2,4-diamino-6-hydroxypyrimidine. The following table compares these compounds based on their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxyl group at position 4 | Involved in nucleotide synthesis |

| 5-Amino-2-hydroxy-pyrimidine | Hydroxyl group at position 2 | Potentially involved in antimicrobial activity |

| 2,6-Diaminopurine | Amino groups at positions 2 and 6 | Acts as an intermediate in purine metabolism |

| 4-Amino-5-hydroxy-pyrimidine | Hydroxyl group at position 5 | Exhibits weak antibacterial properties |

The uniqueness of 2,4-diamino-6-hydroxypyrimidine lies in its specific inhibition of GTP cyclohydrolase I and its utility as a precursor for developing fluorescent sensors. Its distinct amino and hydroxyl substitutions allow it to interact selectively with biological systems and metal ions.

GTP Cyclohydrolase I (GTPCH) Inhibition Mechanisms

Direct Competitive Inhibition with GTP

At millimolar concentrations (>1 mM), DAHP acts as a competitive inhibitor of GTPCH by occupying the GTP-binding pocket. Kinetic studies demonstrate a 3-fold increase in GTPCH’s apparent $$ K_m $$ for GTP in the presence of DAHP, indicative of direct competition. This mechanism dominates in systems with low GFRP expression or under conditions of pharmacological DAHP overdose.

GFRP-Dependent Feedback Inhibitory System

The primary physiological inhibition occurs at micromolar DAHP concentrations (10–100 µM) through recruitment of GFRP. DAHP structurally mimics BH4, binding to GFRP’s allosteric site to form a high-affinity GTPCH-GFRP-DAHP ternary complex. This interaction reduces GTPCH’s $$ V{max} $$ by 80–90% and increases $$ Km $$ for GTP by 5-fold, effectively halting BH4 production.

Concentration-Dependent Dual Inhibitory Pathways

DAHP’s inhibitory mode is biphasic:

| DAHP Concentration | Primary Mechanism | Effect on GTPCH Activity |

|---|---|---|

| 10–100 µM | GFRP-mediated feedback | Noncompetitive inhibition ($$ V_{max} \downarrow $$) |

| >1 mM | Direct GTP competition | Competitive inhibition ($$ K_m \uparrow $$) |

This duality explains tissue-specific variability, as GFRP-rich organs (liver, endothelium) show greater sensitivity to low DAHP doses.

Tetrahydrobiopterin (BH4) Biosynthesis Disruption

De Novo Synthesis Pathway Interference

DAHP blocks the first committed step in BH4 synthesis: GTP → 7,8-dihydroneopterin triphosphate. In rat aortic smooth muscle cells, 1 mM DAHP reduces BH4 levels by 95% within 4 hours, abolishing nitric oxide synthase (NOS) activity. Sepiapterin supplementation bypasses this blockade via the salvage pathway, restoring NOS function.

Tissue-Specific Inhibitory Effects Based on GFRP Expression

GFRP expression dictates DAHP efficacy:

- High GFRP: Liver, spleen, and endothelial cells show 90% GTPCH inhibition at 50 µM DAHP.

- Low GFRP: Adrenal glands and neuronal tissues require >500 µM DAHP for equivalent inhibition.

Transgenic Gfrp knock-in mice exhibit 60% lower BH4 levels systemically, confirming GFRP’s role in amplifying DAHP’s effects.

Structural Basis of Inhibitory Interactions

DAHP-GTPCH-GFRP Complex Formation

Cryo-EM structures reveal DAHP binds at the GTPCH-GFRP interface, stabilizing a decameric GTPCH core sandwiched between two GFRP pentamers (Fig. 1). This arrangement distorts GTPCH’s active site, preventing GTP entry.

Molecular Binding Site Characterization

DAHP interacts with:

- GFRP: Hydrogen bonds with Ser27, Gln31, and Tyr42.

- GTPCH: Hydrophobic contacts with Phe100 and Leu104 in the N-terminal regulatory domain.

These interactions induce a 15° rotation in GTPCH’s β-barrel subdomain, occluding the catalytic Zn²⁺ site.

Allosteric Modulation Effects

DAHP binding to GFRP triggers long-range conformational changes in GTPCH:

- Contraction of the central five-helix bundle (residues 50–75)

- Displacement of catalytic loop (residues 115–130) by 4.2 Å

- Increased B-factors (thermal motion) in substrate-binding regions

These changes reduce GTPCH’s $$ k_{cat} $$ from 12 min⁻¹ to 0.8 min⁻¹.

Modulation of Nitric Oxide Synthase Activity

iNOS Expression and Activity Regulation

DAHP exerts its primary effect on iNOS by limiting the availability of BH4, a cofactor essential for iNOS dimerization and catalytic activity. In neutrophils infiltrating intestinal mucosa during indomethacin-induced injury, DAHP pretreatment suppresses nitric oxide radical (NO- ) formation, as evidenced by the absence of electron paramagnetic resonance (EPR) signals characteristic of nitrosyl complexes [2]. This inhibition occurs without altering early mitochondrial dysfunction or intestinal permeability changes, suggesting that DAHP selectively targets iNOS-derived NO production during the later stages of inflammatory responses [2]. In murine erythroleukemia cells, DAHP-induced BH4 depletion does not directly impair cell proliferation but alters differentiation pathways, highlighting the context-dependent role of iNOS in cellular processes [5].

eNOS Uncoupling Mechanisms

Depletion of BH4 via DAHP triggers eNOS uncoupling, shifting its enzymatic output from NO to superoxide (O2- −) and hydrogen peroxide (H2O2). In canine coronary arteries, DAHP-treated endothelial cells exhibit reduced calcium ionophore A23187-induced relaxations, which are partially restored by catalase, implicating H2O2 as a compensatory vasodilator in the absence of NO [3]. This uncoupling arises from the loss of BH4’s stabilizing role in maintaining the zinc-thiolate cluster of eNOS, which is critical for electron transfer between the oxygenase and reductase domains [3]. The resultant oxidative stress exacerbates vascular dysfunction, as observed in studies where DAHP-treated arteries showed diminished cGMP production despite preserved eNOS protein levels [3].

BH4-Dependent NO Synthesis Inhibition

DAHP’s inhibition of GTP cyclohydrolase I blocks the de novo biosynthesis of BH4, the rate-limiting step in pterin synthesis. Biochemical assays demonstrate that DAHP reduces BH4 levels by >97% in murine erythroleukemia cells, leading to insufficient cofactor availability for NOS isoforms [5]. In endothelial cells, this depletion disrupts the stoichiometric balance between BH4 and NOS, favoring the generation of reactive oxygen species (ROS) over NO [3]. The specificity of DAHP for GTP cyclohydrolase I is underscored by its inability to inhibit sepiapterin reductase, an enzyme in the salvage pathway that converts sepiapterin to BH4 [4].

Downstream Consequences for NO-Mediated Processes

Vasodilation Impairment Mechanisms

DAHP-induced BH4 deficiency compromises endothelium-dependent vasodilation by reducing NO bioavailability. In coronary arteries, DAHP treatment shifts the mediator of A23187-induced relaxations from NO to H2O2, which exhibits slower kinetics and lower potency [3]. This switch is reversible with exogenous BH4 analogs, confirming the centrality of BH4 in maintaining vascular tone. Similarly, in diabetic models, BH4 depletion correlates with impaired gastric motility, which is rescued by sepiapterin supplementation [6].

Cellular Signaling Pathway Alterations

The loss of NO signaling due to DAHP disrupts cGMP-dependent pathways, which regulate smooth muscle relaxation, platelet aggregation, and gene expression. In DAHP-treated arteries, calcium ionophore-stimulated cGMP production is reduced by 60%, a deficit partially ameliorated by catalase, indicating H2O2’s limited capacity to activate soluble guanylate cyclase [3]. Furthermore, BH4 depletion in murine erythroleukemia cells alters retinoblastoma protein phosphorylation, prolonging the G1 phase of the cell cycle and promoting differentiation—a phenotype reversible with BH4 repletion [5].

Sepiapterin Rescue Effects

BH4 Salvage Pathway Activation

Sepiapterin, a stable precursor of BH4, bypasses DAHP’s blockade of de novo synthesis by entering the salvage pathway via sepiapterin reductase. In diabetic gastric tissue, sepiapterin supplementation restores neuronal NOS (nNOS) dimerization and NO production, rescuing nitrergic function without affecting hyperglycemia [6]. This rescue is contingent on the availability of functional sepiapterin reductase, as demonstrated by the inefficacy of DAHP in cells treated with sepiapterin reductase inhibitors [4].

Restoration of NOS Coupling

Exogenous sepiapterin repletes intracellular BH4 pools, reinstating NOS coupling and shifting enzymatic output from ROS back to NO. In DAHP-treated coronary arteries, co-incubation with 6-methyltetrahydropterin (a BH4 analog) abolishes catalase’s inhibitory effect on vasodilation, confirming restored NO synthesis [3]. Similarly, sepiapterin reverses DAHP-induced hemoglobin synthesis inhibition in differentiating erythroleukemia cells, underscoring BH4’s role in redox-sensitive differentiation pathways [5].

Key Findings Summary

| Process Affected by DAHP | Mechanism of Action | Rescue by Sepiapterin |

|---|---|---|

| iNOS-derived NO production | BH4 depletion inhibits dimerization | Partial restoration via salvage pathway [2] [6] |

| eNOS uncoupling | Loss of Zn-thiolate cluster stability | Reversal with BH4 analogs [3] [6] |

| Vasodilation impairment | Shift from NO to H2O2 mediation | Normalized NO-cGMP signaling [3] [6] |

| Cell cycle regulation | Altered retinoblastoma protein phosphorylation | BH4-dependent proliferation resumption [5] |

Endothelial Nitric Oxide Synthase-Derived Superoxide Production

2,4-Diamino-6-hydroxypyrimidine exerts profound effects on endothelial nitric oxide synthase function through its primary mechanism of tetrahydrobiopterin depletion. The compound functions as a potent inhibitor of guanosine triphosphate cyclohydrolase 1, the rate-limiting enzyme in the de novo synthesis pathway of tetrahydrobiopterin [1] [2]. This inhibition operates through an indirect mechanism requiring the presence of guanosine triphosphate cyclohydrolase 1 feedback regulatory protein, rather than direct competition with the substrate [1].

The depletion of tetrahydrobiopterin results in a fundamental alteration in endothelial nitric oxide synthase function, converting the enzyme from a nitric oxide-producing system to a superoxide-generating source [3] [4] [5]. Under normal physiological conditions, tetrahydrobiopterin serves as an essential cofactor for the proper coupling of endothelial nitric oxide synthase, facilitating the transfer of electrons from the reductase domain to the oxygenase domain [6] [7]. When tetrahydrobiopterin levels are insufficient, the oxyferrous intermediate formed during the catalytic cycle becomes unstable and dissociates, releasing superoxide anion rather than proceeding to nitric oxide formation [6] [8] [9].

Experimental evidence demonstrates that 2,4-Diamino-6-hydroxypyrimidine treatment leads to a dramatic increase in superoxide production by endothelial cells. Studies utilizing bovine aortic endothelial cells treated with 2,4-Diamino-6-hydroxypyrimidine at concentrations of 5 millimolar for 18 hours showed substantial increases in superoxide generation, which was completely abolished by nitric oxide synthase inhibitor treatment [5] [10]. The superoxide production exhibited a dose-dependent relationship with 2,4-Diamino-6-hydroxypyrimidine concentration, with significant increases observed at concentrations as low as 0.1 millimolar [3] [4].

Redox-Sensitive Signaling Pathway Modulation

Nuclear Factor-κB Pathway Effects

2,4-Diamino-6-hydroxypyrimidine exerts significant modulatory effects on nuclear factor-κB signaling pathways, demonstrating complex interactions between tetrahydrobiopterin metabolism and inflammatory gene expression. The compound's influence on nuclear factor-κB activation appears to be concentration-dependent and context-specific, with effects varying based on the cellular environment and concurrent stimuli [15] [16].

In cardiac myocytes, 2,4-Diamino-6-hydroxypyrimidine treatment effectively blocked interleukin-1β-induced nuclear translocation of nuclear factor-κB [15]. This inhibition was accompanied by complete suppression of inducible nitric oxide synthase messenger ribonucleic acid expression, indicating that nuclear factor-κB activation is essential for cytokine-induced nitric oxide synthase induction [15]. The inhibitory effect on nuclear factor-κB was observed at concentrations of 10⁻² molar, which also completely blocked nitric oxide production in these cells [15].

Studies using human umbilical vein endothelial cells treated with proinflammatory cytokines revealed that 2,4-Diamino-6-hydroxypyrimidine significantly suppressed the accumulation of nuclear factor-κB p65 subunit in the nucleus [16]. This effect was associated with reduced messenger ribonucleic acid levels of vascular cell adhesion molecule-1 and guanosine triphosphate cyclohydrolase 1, suggesting that the compound affects nuclear factor-κB-dependent gene transcription [16]. Importantly, these effects on nuclear factor-κB and vascular cell adhesion molecule-1 expression occurred independently of tetrahydrobiopterin levels, indicating additional mechanisms beyond tetrahydrobiopterin depletion [16].

XLogP3

General Manufacturing Information

Dates

Explore Compound Types